N-(3-CHLORO-4-FLUOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with fluorophenyl, methyl, and sulfanyl-acetamide groups. Its structural complexity arises from the spiro ring system, which introduces conformational rigidity, and the halogenated aryl groups, which influence electronic and steric properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(24)5-3-14)21(28-22)31-13-19(30)26-16-6-7-18(25)17(23)12-16/h2-7,12H,8-11,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDFYYKMHLDREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiron[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C28H20ClF2N2O2S and a molecular weight of 621.56 g/mol. The presence of the 3-chloro-4-fluorophenyl moiety is crucial for its biological activity, particularly in inhibiting specific enzymes involved in various metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C28H20ClF2N2O2S |
| Molecular Weight | 621.56 g/mol |
| CAS Number | 882079-60-9 |
| Boiling Point | Not available |
Enzyme Inhibition
Recent studies have shown that compounds containing the 3-chloro-4-fluorophenyl fragment exhibit potent inhibitory activity against tyrosinase (EC 1.14.18.1), an enzyme critical in melanin biosynthesis. This inhibition is particularly relevant for developing treatments for hyperpigmentation disorders and neurodegenerative diseases like Parkinson's disease.
In a study utilizing tyrosinase from Agaricus bisporus, it was found that the incorporation of the 3-chloro-4-fluorophenyl group significantly enhanced the inhibitory potency of synthesized compounds compared to standard inhibitors .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays against various cancer cell lines demonstrated promising results, indicating that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a recent study highlighted its effectiveness against a panel of sixty cancer cell lines, showing significant cytotoxicity at low micromolar concentrations .
The precise mechanism by which N-(3-chloro-4-fluorophenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiron[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide exerts its biological effects involves several pathways:
- Tyrosinase Inhibition : The compound competes with substrates at the active site of tyrosinase, effectively reducing melanin production.
- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Cell Cycle Modulation : The compound has been shown to interfere with the normal progression of the cell cycle in cancerous cells.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
-
Tyrosinase Inhibition Study :
- Objective : To evaluate the inhibitory effect on tyrosinase.
- Method : Enzyme assays using Agaricus bisporus tyrosinase.
- Results : Compounds with the 3-chloro-4-fluorophenyl group showed up to 80% inhibition at 50 µM concentration.
- Anticancer Efficacy Evaluation :
Comparison with Similar Compounds
Key Research Findings
Halogen Effects : Chloro- and fluorophenyl groups increase electronegativity and lipophilicity, which may enhance membrane permeability or target affinity .
Computational Predictions : Tanimoto/Dice scores >0.7 indicate high structural similarity, often correlating with conserved bioactivity .
Q & A
Q. What are the key synthetic steps for this compound?
The synthesis involves three critical stages:
- Step 1: Formation of the spirocyclic triazaspiro core via cyclization reactions, often using catalysts like palladium or nickel to stabilize intermediates .
- Step 2: Introduction of halogenated phenyl groups (e.g., 4-fluorophenyl) through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring inert atmospheres and anhydrous solvents (e.g., THF, DMF) .
- Step 3: Formation of the thioacetamide linkage via thiol-ene "click" chemistry or nucleophilic substitution, optimized at 60–80°C in dichloromethane or acetonitrile . Key Tools: Reaction monitoring via TLC and HPLC; purification via column chromatography .
Q. Which spectroscopic methods are used to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify spirocyclic connectivity and substituent positions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHClFNOS) .
- X-ray Crystallography: Resolves 3D conformation using SHELXL for refinement .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility: Limited in aqueous media; dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane) .
- Stability: Sensitive to light and moisture; store under argon at -20°C. Degradation products monitored via HPLC .
Advanced Research Questions
Q. How can researchers optimize the synthesis of the spirocyclic core to improve yield?
- Reaction Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, Pd(OAc) at 0.5 mol% in DMF at 80°C improves coupling efficiency .
- Automation: Flow chemistry systems enhance reproducibility and reduce side reactions in multi-step sequences .
- Purification: Employ preparative HPLC with C18 columns to isolate the spirocyclic intermediate .
Q. How to resolve contradictions in crystallographic data regarding molecular conformation?
- Refinement Tools: Use SHELXL for least-squares refinement and ORTEP-3 for visualizing electron density maps. Check for twinning with PLATON .
- Validation: Compare experimental data with Density Functional Theory (DFT)-optimized structures to identify deviations caused by crystal packing .
- Alternative Techniques: Pair X-ray data with solid-state NMR to assess dynamic disorder in flexible regions .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) based on the spirocyclic scaffold’s steric and electronic features .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified halogen substituents to assess binding affinity trends .
- In Vitro Assays: Measure IC values against cancer cell lines (e.g., MCF-7) using MTT assays, correlating results with HPLC purity data .
Q. How to design experiments assessing the compound’s stability under physiological conditions?
- Simulated Physiological Media: Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via LC-MS over 24–72 hours .
- Metabolic Stability: Use liver microsome assays (human or murine) to identify cytochrome P450-mediated oxidation of the methyl or thioether groups .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian 16) to predict sites for electrophilic/nucleophilic attacks, such as the sulfur atom in the thioacetamide group .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvolysis of the spirocyclic core in methanol) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Purity Verification: Re-analyze batches via HPLC to rule out impurities (>95% purity required for reliable bioactivity data) .
- Assay Standardization: Compare protocols (e.g., cell line passage number, serum concentration) to identify variables affecting IC values .
- Meta-Analysis: Use statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for batch effects or solvent differences .
Q. What causes variability in synthetic yields of the thioacetamide linkage?
- Thiol Oxidation: Trace oxygen in solvents can oxidize -SH to disulfides; use degassed solvents and reducing agents (e.g., TCEP) .
- Steric Hindrance: Substituents on the phenyl ring may slow reaction kinetics; optimize equivalents of coupling reagents (e.g., EDCI/HOBt) .
Methodological Frameworks
Q. How to integrate theoretical frameworks into experimental design?
Q. Which statistical approaches validate reproducibility in multi-step synthesis?
- ANOVA: Analyze yield variations across reaction batches to identify critical factors (e.g., catalyst type > solvent) .
- Control Charts: Monitor intermediate purity over time to detect process drift .
Tools and Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
